3-phenyl-N-(pyridin-2-yl)propanamide
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Overview
Description
3-phenyl-N-(pyridin-2-yl)propanamide is an organic compound with the molecular formula C14H14N2O It is known for its unique structure, which includes a phenyl group attached to a propanamide backbone, with a pyridin-2-yl substituent
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Similar compounds have been synthesized and evaluated for their anti-tubercular activity . The interaction of these compounds with their targets leads to significant activity against Mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Pharmacokinetics
The compound’s molecular weight, density, and boiling point have been reported , which could influence its pharmacokinetic properties and bioavailability.
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis , suggesting that they may inhibit the growth of this bacterium at the molecular and cellular levels.
Action Environment
The synthesis of similar compounds has been reported to occur under mild and metal-free conditions , suggesting that the compound’s synthesis and action may be influenced by the reaction environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(pyridin-2-yl)propanamide typically involves the reaction of 3-pyridin-2-ylpropanoic acid with phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be summarized as follows:
Starting Materials: 3-pyridin-2-ylpropanoic acid and phenylisocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at a temperature range of 50-80°C.
Catalyst: A catalyst such as triethylamine or pyridine may be used to enhance the reaction rate.
Product Isolation: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
3-phenyl-N-(pyridin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-3-(pyridin-3-yl)propanamide
- N-phenyl-3-(pyridin-4-yl)propanamide
- 3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Uniqueness
3-phenyl-N-(pyridin-2-yl)propanamide is unique due to the specific positioning of the pyridin-2-yl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
3-phenyl-N-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIISKPSSJLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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